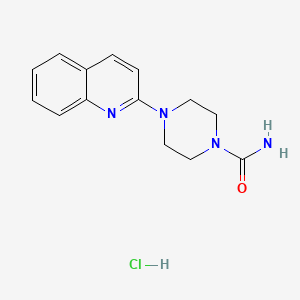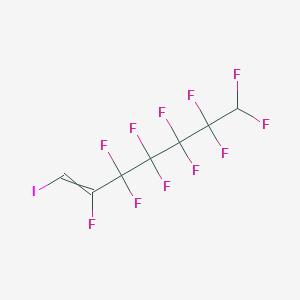selanium iodide CAS No. 104693-02-9](/img/structure/B14329558.png)
[2-(3,4-Dihydroxyphenyl)ethyl](dimethyl)selanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)ethylselanium iodide is a chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a selenium atom, which imparts distinct chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)ethylselanium iodide typically involves the reaction of 3,4-dihydroxyphenylethylamine with dimethylselenium iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3,4-Dihydroxyphenyl)ethylselanium iodide involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroxyphenyl)ethylselanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and other oxidation products.
Reduction: It can be reduced to form selenium-containing reduced species.
Substitution: The compound can undergo substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Selenium dioxide and related oxidation products.
Reduction: Reduced selenium species.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroxyphenyl)ethylselanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antioxidant and enzyme-inhibiting properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethylselanium iodide involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in modulating the compound’s biological activity. It can inhibit specific enzymes by binding to their active sites or alter cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dihydroxyphenyl)ethylselenium chloride
- 2-(3,4-Dihydroxyphenyl)ethylselenium bromide
- 2-(3,4-Dihydroxyphenyl)ethylselenium fluoride
Uniqueness
2-(3,4-Dihydroxyphenyl)ethylselanium iodide is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties compared to its chloride, bromide, and fluoride counterparts. The presence of iodine can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
104693-02-9 |
|---|---|
Fórmula molecular |
C10H15IO2Se |
Peso molecular |
373.10 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)ethyl-dimethylselanium;iodide |
InChI |
InChI=1S/C10H14O2Se.HI/c1-13(2)6-5-8-3-4-9(11)10(12)7-8;/h3-4,7H,5-6H2,1-2H3,(H-,11,12);1H |
Clave InChI |
DFFOYNNLHJYOPE-UHFFFAOYSA-N |
SMILES canónico |
C[Se+](C)CCC1=CC(=C(C=C1)O)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
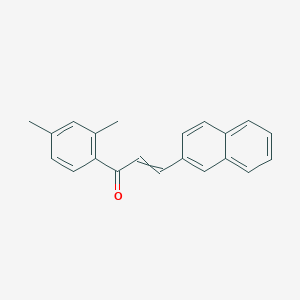
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
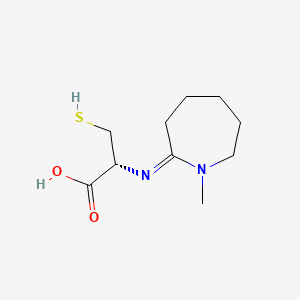
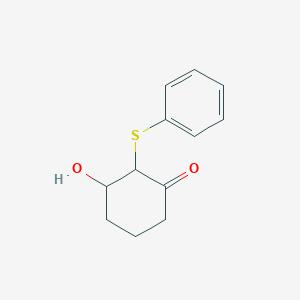
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)

![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
